Cas no 54646-75-2 (1-Bromo-8-phenyloctane)
1-Bromo-8-phenyloctane Chemical and Physical Properties
Names and Identifiers
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- Benzene,(8-bromooctyl)-
- 1-Bromo-8-phenyloctane
- 8-bromooctylbenzene
- 8-bromanyloctylbenzene
- 8-phenyl-octylbromide
- bromo-8-phenyl-octane
- FT-0640266
- A830285
- 1-Bromo-8-phenyl-octane
- 54646-75-2
- MFCD01075178
- (8-Bromo-octyl)-benzene
- (8-Bromooctyl)benzene
- (8-Bromooct-1-yl)benzene
- SCHEMBL3310359
- PS-9900
- CS-0313170
- D86671
- AKOS015996534
- Benzene, (8-bromooctyl)-
- DTXSID80969924
- 8-phenyloctyl bromide
- DB-019092
-
- MDL: MFCD01075178
- Inchi: 1S/C14H21Br/c15-13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12H,1-4,6,9-10,13H2
- InChI Key: XGBMCFCZEKCCDJ-UHFFFAOYSA-N
- SMILES: BrCCCCCCCCC1C=CC=CC=1
Computed Properties
- Exact Mass: 268.08300
- Monoisotopic Mass: 268.08266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 8
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.5
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0.00000
- LogP: 4.96460
1-Bromo-8-phenyloctane Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
1-Bromo-8-phenyloctane Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Bromo-8-phenyloctane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B701090-50mg |
1-Bromo-8-phenyloctane |
54646-75-2 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B701090-100mg |
1-Bromo-8-phenyloctane |
54646-75-2 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B701090-500mg |
1-Bromo-8-phenyloctane |
54646-75-2 | 500mg |
$ 210.00 | 2022-06-06 | ||
| Fluorochem | 008938-1g |
1-Bromo-8-phenyloctane |
54646-75-2 | 99% | 1g |
£68.00 | 2022-03-01 | |
| Fluorochem | 008938-5g |
1-Bromo-8-phenyloctane |
54646-75-2 | 99% | 5g |
£285.00 | 2022-03-01 | |
| Fluorochem | 008938-25g |
1-Bromo-8-phenyloctane |
54646-75-2 | 99% | 25g |
£772.00 | 2022-03-01 | |
| Apollo Scientific | OR8184-1g |
1-Bromo-8-phenyloctane |
54646-75-2 | 94% | 1g |
£43.00 | 2025-02-20 | |
| Apollo Scientific | OR8184-5g |
1-Bromo-8-phenyloctane |
54646-75-2 | 94% | 5g |
£150.00 | 2025-02-20 | |
| abcr | AB247986-1 g |
1-Bromo-8-phenyloctane, 95%; . |
54646-75-2 | 95% | 1g |
€131.60 | 2023-06-22 | |
| abcr | AB247986-5 g |
1-Bromo-8-phenyloctane, 95%; . |
54646-75-2 | 95% | 5g |
€407.00 | 2023-06-22 |
1-Bromo-8-phenyloctane Suppliers
1-Bromo-8-phenyloctane Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on 1-Bromo-8-phenyloctane
Chemical Profile of 1-Bromo-8-phenyloctane (CAS No. 54646-75-2)
1-Bromo-8-phenyloctane, identified by its Chemical Abstracts Service (CAS) number 54646-75-2, is a brominated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound, characterized by its bromine substituent at the first carbon and a phenyl group at the eighth carbon of an octane backbone, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
The structural configuration of 1-Bromo-8-phenyloctane imparts distinct reactivity patterns, making it a versatile building block in medicinal chemistry. The presence of the bromine atom at the terminal position facilitates nucleophilic substitution reactions, while the phenyl ring introduces electronic and steric influences that can modulate the behavior of adjacent functional groups. These characteristics have positioned this compound as a key reagent in the development of novel therapeutic agents.
In recent years, 1-Bromo-8-phenyloctane has been explored in the synthesis of biologically active molecules, particularly those targeting neurological and cardiovascular pathways. Its incorporation into pharmacophores has shown promise in modulating receptor interactions and enhancing drug delivery systems. For instance, researchers have utilized derivatives of this compound to develop ligands that interact with G-protein coupled receptors (GPCRs), which are critical targets in modern drug discovery.
One notable application of 1-Bromo-8-phenyloctane is in the synthesis of radiolabeled probes for positron emission tomography (PET) imaging. The bromine atom allows for facile radiolabeling with positron-emitting isotopes such as fluorine-18 or carbon-11, enabling high-resolution imaging of biological processes. This has been particularly useful in neuroimaging studies, where PET scans are employed to assess metabolic activity and receptor binding in vivo.
The pharmaceutical industry has also leveraged 1-Bromo-8-phenyloctane in the development of novel antifungal and antibacterial agents. The phenyl ring and bromine substituent contribute to enhanced binding affinity to microbial enzymes, disrupting essential metabolic pathways. Preliminary studies have demonstrated its efficacy against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development.
From a synthetic chemistry perspective, 1-Bromo-8-phenyloctane serves as a precursor for more complex heterocyclic compounds. Its reactivity allows for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the construction of intricate molecular frameworks. These transformations have been instrumental in creating libraries of compounds for high-throughput screening (HTS) to identify novel drug candidates.
The environmental impact and safety profile of 1-Bromo-8-phenyloctane are also subjects of interest. While it is not classified as a hazardous substance under current regulations, its handling requires adherence to standard laboratory protocols to ensure worker safety. Research into greener synthetic routes for this compound has been ongoing, with efforts focused on minimizing waste and improving yield through catalytic methods.
In conclusion, 1-Bromo-8-phenyloctane (CAS No. 54646-75-2) is a multifaceted compound with broad applications in pharmaceutical research and organic synthesis. Its unique structural features enable diverse chemical transformations, making it indispensable in the development of next-generation therapeutics. As research continues to uncover new applications for this molecule, its significance in advancing chemical biology and drug discovery is likely to grow further.
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